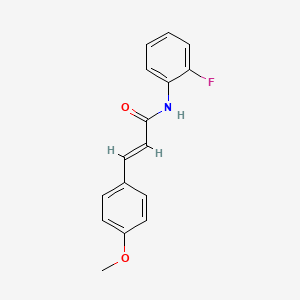

![molecular formula C16H13NO5 B5556807 2-[(8-甲氧基-6-氧代-6H-苯并[c]色烯-3-基)氧基]乙酰胺](/img/structure/B5556807.png)

2-[(8-甲氧基-6-氧代-6H-苯并[c]色烯-3-基)氧基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide" often involves multi-step organic reactions, including functionalization of chromene derivatives and the introduction of acetamide groups. For example, derivatives such as N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide have been synthesized, evaluated for their anti-HIV activity using the MTT method, showing moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011). Such syntheses typically involve the condensation of chromene derivatives with various amides or amines under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a chromene core substituted with methoxy and acetamide functionalities. The crystal structure analysis reveals detailed geometric configurations, such as planar structures and intermolecular interactions, including hydrogen bonding. For instance, studies on related compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have detailed their crystal structures, highlighting linear and bent chain conformations due to different amide group orientations (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide" derivatives can include nucleophilic substitutions, condensations, and cyclizations, often aimed at introducing or modifying functional groups to enhance biological activity or to probe reaction mechanisms. These reactions leverage the reactivity of the acetamide moiety and the chromene core's ability to undergo various transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments, which is essential for their application in medicinal chemistry. The detailed physical characterization aids in the optimization of synthesis and purification processes, ensuring the production of high-purity compounds for further studies.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity towards specific reagents, stability under various conditions, and their ability to participate in hydrogen bonding, are fundamental aspects that influence their utility in chemical syntheses and potential pharmaceutical applications. Investigations into their chemical behavior can reveal insights into their mechanism of action, interaction with biological targets, and overall efficacy as therapeutic agents.

科学研究应用

合成过程和药理学重要性

化合物2-[(8-甲氧基-6-氧代-6H-苯并[c]色烯-3-基)氧基]乙酰胺由于其与6H-苯并[c]色烯-6-酮的相似结构,在生物活性化合物的合成和药理学研究中起着关键作用。6H-苯并[c]色烯-6-酮是各种具有显著药理活性的次级代谢物的核心结构。这些化合物的合成方法涉及复杂的反应,如铃木偶联、与3-甲酰香豆素的反应和自由基介导的环化,这强调了相关化合物的化学多样性和潜在的药用应用 (Mazimba, 2016)。这些方法不仅突出了该化合物在合成有机化学中的相关性,还突出了其作为针对各种疾病的药物前体的潜力。

环境和生物学意义

对与2-[(8-甲氧基-6-氧代-6H-苯并[c]色烯-3-基)氧基]乙酰胺相似的结构的研究显示了广泛的环境和生物学意义。例如,对溴化阻燃剂(BFR)及其羟基化衍生物的神经毒性的研究引起了人们对其对发育中的神经系统的影响的担忧,表明了解相关化学结构的生物活性和毒理学特征非常重要 (Dingemans 等,2011)。此外,对苯并呋喃及其衍生物(与本化合物具有相同的结构基序)的探索揭示了它们作为抗菌剂的潜力,进一步强调了该化合物在开发新的治疗剂中的相关性 (Hiremathad 等,2015)。

毒理学考虑

了解与2-[(8-甲氧基-6-氧代-6H-苯并[c]色烯-3-基)氧基]乙酰胺密切相关的化学化合物的毒理学方面对于评估其安全性非常重要。例如,扑热息痛是一种广泛使用的镇痛药,因其在高剂量下可能导致急性肝衰竭而受到严格审查,这突出了评估与使用类似化合物相关的毒理学风险的重要性 (Brune 等,2015)。

安全和危害

未来方向

属性

IUPAC Name |

2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-20-9-2-4-11-12-5-3-10(21-8-15(17)18)7-14(12)22-16(19)13(11)6-9/h2-7H,8H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRZNKXVABNJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)N)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

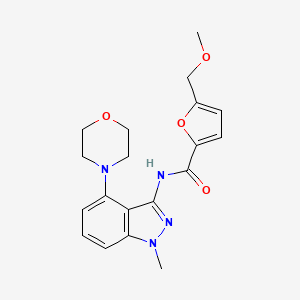

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

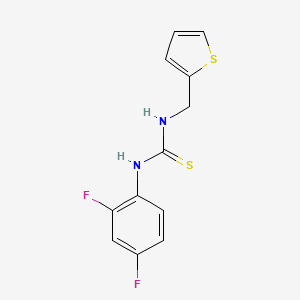

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

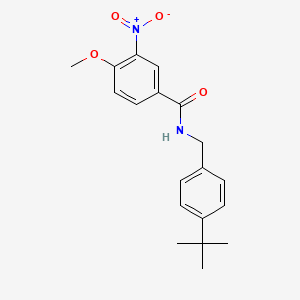

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)